

Independent Replication & Comparative Profiling: 1-(2-Chlorophenyl)piperazine (oCPP)

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Compound of Interest

Compound Name:	1-(2-Chlorophenyl)piperazine hydrochloride
CAS No.:	55974-33-9
Cat. No.:	B3029160

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Executive Summary

1-(2-Chlorophenyl)piperazine (oCPP) is a phenylpiperazine derivative and a pharmacologically distinct isomer of the well-known serotonin agonist mCPP (1-(3-chlorophenyl)piperazine). While mCPP is a primary active metabolite of trazodone and nefazodone with documented anxiogenic properties (5-HT_{2C} agonism), oCPP exhibits a divergent pharmacological profile, characterized by high-affinity 5-HT_{1A} binding and 5-HT_{2C} antagonism.

This guide provides a rigorous framework for the independent replication of oCPP studies, focusing on chemical synthesis validation, purity assessment, and comparative pharmacological profiling against its structural isomers and parent compounds.^[1]

Part 1: Chemical Identity & Synthesis Replication

The integrity of any pharmacological study begins with the verified purity of the ligand. Commercial samples of phenylpiperazines often contain isomeric impurities (e.g., mCPP or pCPP) which can invert functional assay results (agonist vs. antagonist).^[1]

Validated Synthesis Protocol

Objective: Synthesize high-purity (>99%) oCPP hydrochloride free from meta- and para-isomers.

Reaction Mechanism: Double nucleophilic substitution (cyclization) of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride.

Reagents:

- 2-Chloroaniline (CAS 95-51-2): 1.0 eq
- Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7): 1.1 eq
- Solvent: Diethylene glycol monomethyl ether (high boiling point) or Xylene.
- Base: Potassium Carbonate (K₂CO₃) or excess aniline (less preferred due to purification difficulty).

Step-by-Step Protocol:

- Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-chloroaniline (12.7 g, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (19.6 g, 110 mmol).
- Solvent & Reflux: Add 150 mL of diethylene glycol monomethyl ether. Heat the mixture to 140–150°C for 18–24 hours. Note: Monitor via TLC (System: DCM/MeOH 9:1). The disappearance of 2-chloroaniline indicates completion.
- Work-up: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-cold 10% NaOH solution (to liberate the free base).
- Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.^[1]
- Salt Formation: Evaporate the solvent to yield the crude oil. Redissolve in minimal absolute ethanol. Add concentrated HCl dropwise with stirring until pH ~2. A white precipitate (oCPP·HCl) will form.

- Recrystallization (Critical Step): Recrystallize the crude salt from Ethanol/Water (9:1). This step is essential to remove trace aniline starting material and potential regioisomers.

Purity Verification Metrics

Before use in biological assays, the compound must meet these criteria:

- HPLC Purity: >99.5% (UV detection at 254 nm).
- ¹H-NMR (DMSO-d₆): Confirm substitution pattern. The ortho substitution is characterized by a distinct multiplet pattern for the aromatic protons (shifted relative to meta).
- Melting Point: 212–214°C (Literature standard).

Part 2: Comparative Pharmacological Profiling

This section objectively compares oCPP against its most common "confounder" (mCPP) and the parent drug (Trazodone).

Receptor Binding Affinity (K_i)

oCPP is a potent 5-HT_{1A} ligand, often exceeding the affinity of mCPP.

Target Receptor	oCPP (1-(2-chlorophenyl) piperazine)	mCPP (1-(3-chlorophenyl) piperazine)	Trazodone (Parent)	Significance
5-HT1A	0.6 – 5.0 nM	20 – 40 nM	40 – 100 nM	oCPP is a significantly more potent 5-HT1A ligand than mCPP.
5-HT2A	20 – 50 nM	20 – 50 nM	20 – 40 nM	Comparable affinity; discrimination requires functional assays.
5-HT2C	10 – 30 nM	3 – 10 nM	20 – 50 nM	mCPP has slightly higher affinity, but opposite function (see below).
Alpha-1 Adrenergic	Moderate (~50 nM)	Moderate (~100 nM)	High (< 10 nM)	Trazodone's sedative side effects are largely driven by Alpha-1 blockade, less so by oCPP.

Functional Divergence: The "Agonist vs. Antagonist" Trap

The most critical distinction for researchers is the functional activity at the 5-HT2C receptor.

- mCPP: Validated 5-HT2C Agonist. Systemic administration causes anxiety, hypophagia, and hyperthermia in rodents.[1]

- oCPP: Validated 5-HT_{2C} Antagonist.[2] It does not induce the anxiogenic profile associated with mCPP and may block mCPP-induced effects.

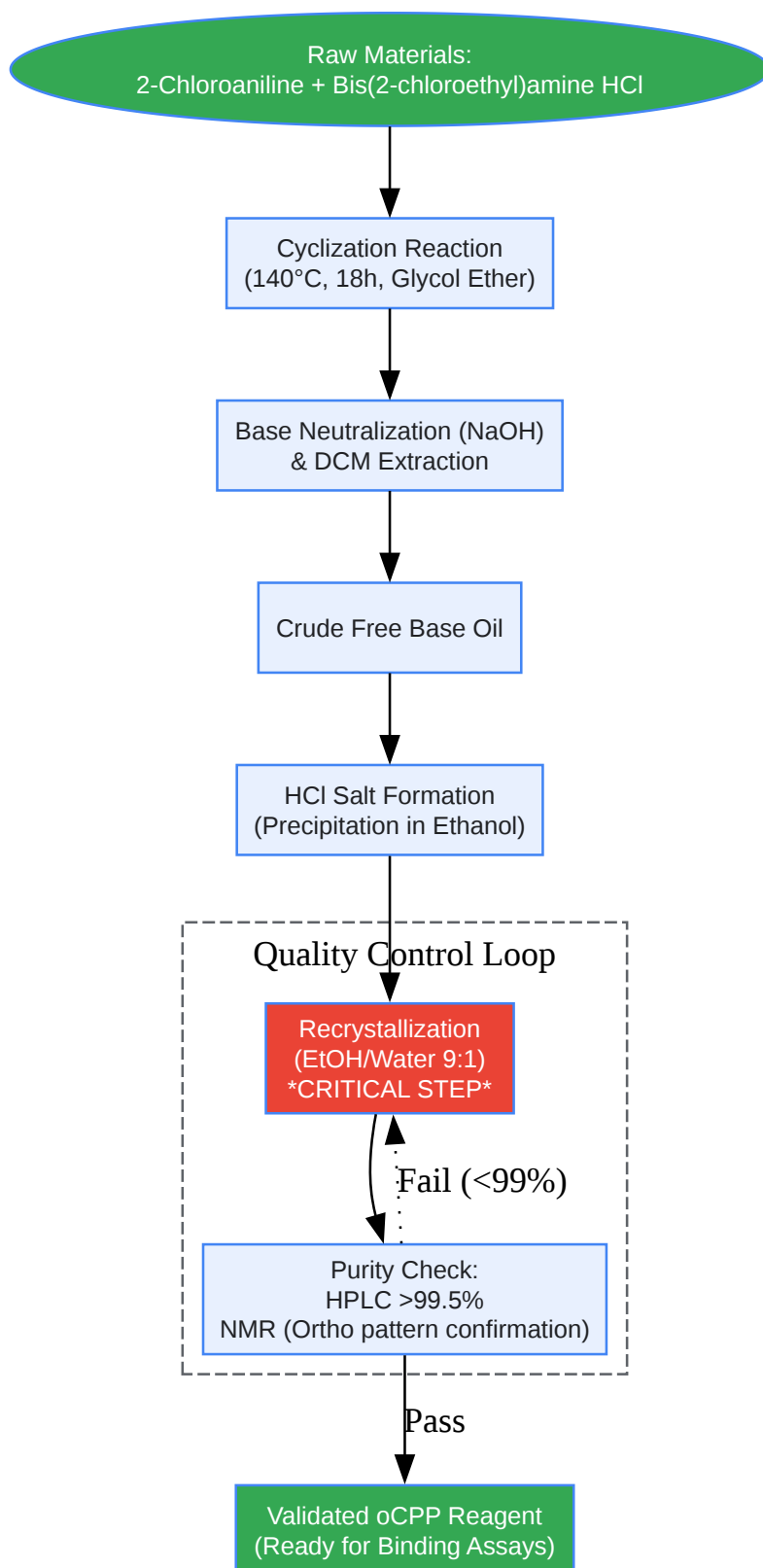
Experimental Validation Protocol (In Vivo): To differentiate oCPP from mCPP in a replicated study:

- Assay: Rat Hypophagia (Food Intake Inhibition).
- Control: Vehicle (Saline).
- Arm A (mCPP): Administer mCPP (2.5 mg/kg i.p.). Expected Result: Significant reduction in food intake (Agonist effect).
- Arm B (oCPP): Administer oCPP (2.5 mg/kg i.p.). Expected Result: No significant reduction in food intake (Antagonist/Neutral).
- Arm C (Blockade): Pre-treat with oCPP (2.5 mg/kg), then administer mCPP.[1] Expected Result: Attenuation of mCPP-induced hypophagia.

Part 3: Experimental Workflow & Signaling Pathways

Synthesis & Validation Workflow

This diagram outlines the critical path from raw materials to validated pharmacological reagent.

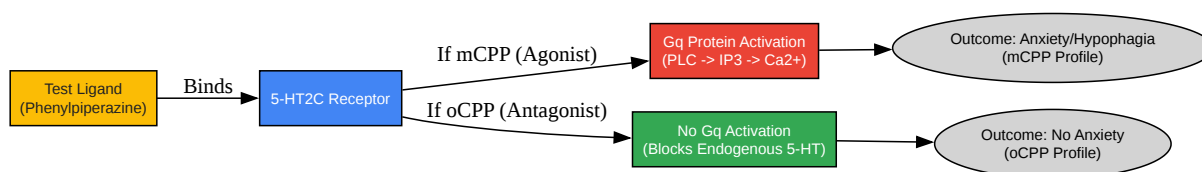


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Figure 1: Step-by-step synthesis and purification workflow to ensure isomeric purity of oCPP.

Pharmacological Differentiation Logic

This diagram illustrates how to distinguish oCPP from mCPP using receptor signaling outcomes.



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Figure 2: Functional signaling divergence between oCPP and mCPP at the 5-HT2C receptor.

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